3,5-Dibromo-4-chloro-2,6-dimethylpyridine
Overview
Description
3,5-Dibromo-4-chloro-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H6Br2ClN . Its molecular weight is 299.39 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: two bromine atoms at the 3rd and 5th positions, one chlorine atom at the 4th position, and two methyl groups at the 2nd and 6th positions .Scientific Research Applications
Suzuki-Miyaura Approach in Forensic Science
The Suzuki cross-coupling reaction between various phenylboronic acids and 3,5-dibromo-4-chloro-2,6-dimethylpyridine plays a critical role in the preparation of forensically relevant pyridines. These pyridines have high importance in forensic science for their distinctive and traceable chemical properties (Błachut, Czarnocki, & Wojtasiewicz, 2006).
Crystallographic Properties
Research has been conducted on the crystal structures of compounds like 2,6-dibromo-3,5-dimethylpyridine. These studies reveal insights into the molecular geometry, crystal symmetry, and pi-stacking interactions in solid states, contributing to a deeper understanding of pyridine derivatives (Pugh, 2006).
Nonclassical Noncovalent Interactions
Investigations into the crystal structure of dibrominated pyridine salts, including 3,5-dibromo-2,6-dimethylpyridine derivatives, have been pivotal in understanding nonclassical noncovalent interactions. These studies are significant for comprehending how such interactions influence molecular structure (AlDamen & Haddad, 2011).
NMR pH Indicators
This compound derivatives have been synthesized and evaluated as indicators for 19F NMR pH. Their properties like pKa values, water solubility, and chemical shift response to pH changes are crucial for applications in NMR spectroscopy (Amrollahi, 2014).
Hydrogen Bonding Studies
Studies on hydrogen bonding in related pyridine derivatives, like 3-bromo-5-hydroxy-2,6-dimethylpyridine, provide valuable insights into intermolecular interactions. This research enhances understanding of the chemical behavior and reactivity of pyridine-based compounds (Hanuza et al., 1997).
Properties
IUPAC Name |
3,5-dibromo-4-chloro-2,6-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGWSXQURLBNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Br)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393938 | |
Record name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633318-46-4 | |
Record name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.